molecular formula C23H20BrN5OS2 B11964063 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B11964063
M. Wt: 526.5 g/mol
InChI Key: BNBSYMUWDTYHBB-DHRITJCHSA-N
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Description

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide is a complex organic compound that features a triazole ring, a thiophene ring, and a hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps. One common method involves the reaction of 4,5-bis(4-methylphenyl)-4H-1,2,4-triazole-3-thiol with an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the bromine atom can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide lies in its combination of a triazole ring, a thiophene ring, and a hydrazide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C23H20BrN5OS2

Molecular Weight

526.5 g/mol

IUPAC Name

2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-bromothiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C23H20BrN5OS2/c1-15-3-7-17(8-4-15)22-27-28-23(29(22)18-9-5-16(2)6-10-18)31-14-21(30)26-25-13-19-11-12-20(24)32-19/h3-13H,14H2,1-2H3,(H,26,30)/b25-13+

InChI Key

BNBSYMUWDTYHBB-DHRITJCHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=CC=C(S4)Br

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=CC=C(S4)Br

Origin of Product

United States

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